molecular formula C11H19N5O B14883280 N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B14883280
M. Wt: 237.30 g/mol
InChI Key: SWHYSFAHZXXJBN-UHFFFAOYSA-N
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Description

N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with an aminoethyl group and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the aminoethyl and tetrahydrofuran-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or tetrahydrofuran groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-dione, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-dione
  • N4-(2-aminoethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

4-N-(2-aminoethyl)-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C11H19N5O/c12-4-6-13-10-3-5-14-11(16-10)15-8-9-2-1-7-17-9/h3,5,9H,1-2,4,6-8,12H2,(H2,13,14,15,16)

InChI Key

SWHYSFAHZXXJBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=CC(=N2)NCCN

Origin of Product

United States

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